An In-Depth Technical Guide to 4-Acetyl-4'-Nitrodiphenyl Ether: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Acetyl-4'-Nitrodiphenyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-4'-nitrodiphenyl ether, with the IUPAC name 1-(4-(4-nitrophenoxy)phenyl)ethanone, is a diaryl ether that has garnered interest in medicinal chemistry and materials science. Its molecular structure, featuring a nitrophenyl group linked to an acetylphenyl moiety via an ether bond, imparts a unique combination of reactivity and stability. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, and known applications, particularly its emerging role as a key intermediate in the development of novel therapeutic agents.
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of 4-acetyl-4'-nitrodiphenyl ether is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 75919-92-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 257.24 g/mol | [2] |
| Melting Point | 79-81 °C | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |
| Predicted Boiling Point | 398.0 ± 22.0 °C | [1] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [1] |
Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether
The synthesis of 4-acetyl-4'-nitrodiphenyl ether can be effectively achieved through a copper-catalyzed Ullmann condensation, a powerful method for the formation of diaryl ether linkages.[4] This approach involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a suitable base.
Conceptual Synthesis Workflow
Caption: Ullmann condensation for the synthesis of 4-acetyl-4'-nitrodiphenyl ether.
Detailed Experimental Protocol
This protocol is adapted from a general method for highly efficient copper-catalyzed O-arylation.[4]
Materials:
-
4-Hydroxyacetophenone
-
4-Fluoronitrobenzene (or 4-chloronitrobenzene/4-bromonitrobenzene)
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) as ligand
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.5 mmol), 4-fluoronitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), (S)-N-methylpyrrolidine-2-carboxamide (0.2 mmol), and potassium phosphate (2.2 mmol).
-
Add anhydrous DMF (1.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-acetyl-4'-nitrodiphenyl ether.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra are predicted to show distinct signals corresponding to the two aromatic rings and the acetyl group.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Acetyl (CH₃) | ~2.6 | Singlet | - | 3H |
| Aromatic (H adjacent to acetyl) | ~7.9-8.1 | Doublet | ~8-9 | 2H |
| Aromatic (H adjacent to ether on acetyl ring) | ~7.0-7.2 | Doublet | ~8-9 | 2H |
| Aromatic (H adjacent to ether on nitro ring) | ~7.1-7.3 | Doublet | ~9 | 2H |
| Aromatic (H adjacent to nitro) | ~8.2-8.4 | Doublet | ~9 | 2H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~26 |
| Acetyl (C=O) | ~197 |
| Aromatic (quaternary, attached to acetyl) | ~130-132 |
| Aromatic (CH, adjacent to acetyl) | ~129-131 |
| Aromatic (CH, adjacent to ether on acetyl ring) | ~118-120 |
| Aromatic (quaternary, attached to ether on acetyl ring) | ~160-162 |
| Aromatic (quaternary, attached to ether on nitro ring) | ~162-164 |
| Aromatic (CH, adjacent to ether on nitro ring) | ~119-121 |
| Aromatic (CH, adjacent to nitro) | ~125-127 |
| Aromatic (quaternary, attached to nitro) | ~142-144 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| C=O (ketone) stretch | 1700-1680 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1540-1500 | Strong |
| Symmetric NO₂ stretch | 1360-1330 | Strong |
| C-O-C (ether) stretch | 1270-1200 (asymmetric), 1075-1020 (symmetric) | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 257
-
Loss of methyl radical (•CH₃): m/z = 242
-
Formation of the acetylphenyl cation: m/z = 121
-
Cleavage at the ether bond: fragments corresponding to the nitrophenoxy and acetylphenyl moieties.
Reactivity and Chemical Behavior
The chemical reactivity of 4-acetyl-4'-nitrodiphenyl ether is primarily dictated by the interplay of the electron-withdrawing nitro group and the acetyl group, as well as the ether linkage.
-
Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group susceptible to displacement by strong nucleophiles under certain conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a common strategy in the synthesis of more complex molecules.
-
Reactions of the Acetyl Group: The acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions involving the α-protons (e.g., aldol condensation).
Applications in Drug Development and Scientific Research
4-Acetyl-4'-nitrodiphenyl ether serves as a valuable intermediate in the synthesis of biologically active compounds and functional materials.
Intermediate in the Synthesis of Antimalarial Agents
Recent research has highlighted the role of 4-acetyl-4'-nitrodiphenyl ether as a precursor in the discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[5][6] The apicoplast is a non-photosynthetic plastid found in most apicomplexan parasites, including the malaria parasite Plasmodium falciparum, and is essential for their survival. Its unique prokaryotic-like biochemistry makes it an attractive target for novel antimalarial drugs. This compound is used in high-throughput screening campaigns to identify new lead compounds for the development of antimalarial therapies.[5][6]
Building Block in Medicinal Chemistry
The structural motifs present in 4-acetyl-4'-nitrodiphenyl ether are of interest in the design of various therapeutic agents. The diaryl ether core is a common scaffold in many biologically active molecules. The nitro and acetyl groups provide convenient handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets. It has been implicated as an intermediate for compounds targeting anti-inflammatory and analgesic pathways.
Use in Materials Science
The rigid structure and the presence of polar functional groups make this compound a candidate for the synthesis of advanced polymers and coatings with specific thermal and mechanical properties.
Safety and Handling
4-Acetyl-4'-nitrodiphenyl ether should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Acetyl-4'-nitrodiphenyl ether is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical properties and accessible synthetic routes make it a valuable tool for researchers. The recent identification of its role as an intermediate in the development of novel antimalarial agents underscores its importance in the ongoing search for new therapeutics to combat infectious diseases. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.
References
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Kaur, S., Nieto, N. S., McDonald, P., Beck, J. R., Honzatko, R. B., Roy, A., & Nelson, S. W. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1320–1326. [Link]
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Milton, M. E., Parrott, E. E., Singh, R., & Nelson, S. W. (2014). A high-throughput assay to identify inhibitors of the apicoplast DNA polymerase from Plasmodium falciparum. Journal of Biomolecular Screening, 19(7), 1044–1053. [Link]
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ChemBK. 4-ACETYL-4'-NITRODIPHENYL ETHER. [Link]
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Liu, X., Fu, H., Jiang, Y., & Zhao, Y. (2008). Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. Synlett, 2008(02), 221–224. [Link]
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Applichem. 4-Acetyl-4'-nitrodiphenyl ether. [Link]
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Local Pharma Guide. 4-ACETYL-4'-NITRODIPHENYL ETHER. [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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Wikipedia. Ullmann condensation. [Link]
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